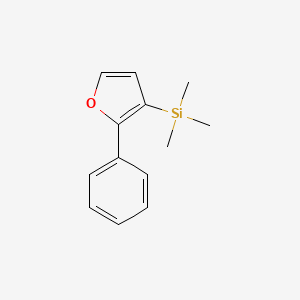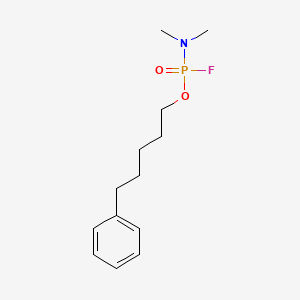
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a phosphonofluoridic acid moiety and a phenylpentyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester typically involves the esterification of phosphonofluoridic acid with 5-phenylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphonofluoridic acid and 5-phenylpentanol.
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like ammonia or thiourea under mild conditions.
Major Products
Hydrolysis: Phosphonofluoridic acid and 5-phenylpentanol.
Oxidation: Carboxylic acids derived from the phenyl group.
Substitution: Various substituted phosphonofluoridic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester exerts its effects involves the interaction of its phosphonofluoridic acid moiety with various molecular targets. The ester group can undergo hydrolysis, releasing the active phosphonofluoridic acid, which can then interact with enzymes or other proteins, inhibiting their activity or altering their function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonofluoridic acid, methyl-, cycloheptyl ester
- Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester
- Cyclohexyl methylphosphonofluoridate
Uniqueness
Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
85473-38-7 |
|---|---|
Molekularformel |
C13H21FNO2P |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
N-[fluoro(5-phenylpentoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C13H21FNO2P/c1-15(2)18(14,16)17-12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
CDVVCKSQOXFHKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(OCCCCCC1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


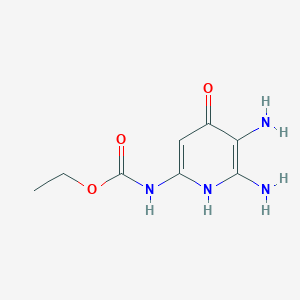
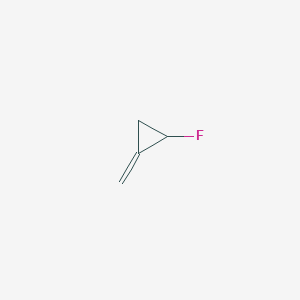
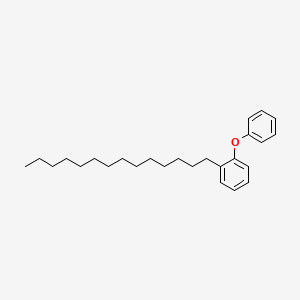
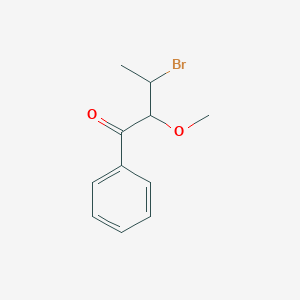


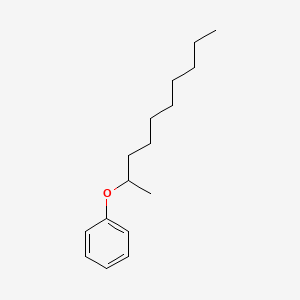
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
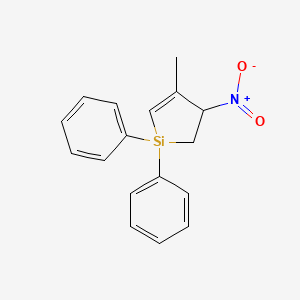

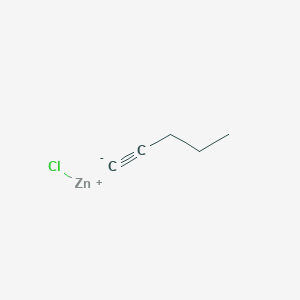
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
